molecular formula C21H21N5O B2780565 3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-77-8

3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2780565
CAS No.: 866843-77-8
M. Wt: 359.433
InChI Key: UWJBEYLXFITAGA-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazolo[1,5-a]quinazoline core substituted with a 4-methylphenyl group at position 3 and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety at the N5-amine position. The 4-methylphenyl group enhances lipophilicity, while the oxolane ring may improve solubility due to its oxygen atom, balancing physicochemical properties for drug-like behavior .

Properties

IUPAC Name

3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14-8-10-15(11-9-14)19-21-23-20(22-13-16-5-4-12-27-16)17-6-2-3-7-18(17)26(21)25-24-19/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJBEYLXFITAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS No. 866843-77-8) is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5OC_{21}H_{21}N_{5}O, with a molecular weight of 359.4 g/mol. The compound features a quinazoline core fused with a triazole ring, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds in the quinazoline family have demonstrated significant radical scavenging activity. For instance, antioxidant tests using the DPPH assay showed promising results for derivatives of quinazolinones, suggesting similar potential for our compound .
  • Cytotoxicity : Studies have indicated that quinazoline derivatives can induce apoptosis in cancer cell lines. For example, one study found that certain derivatives could halt the cell cycle in the G1 phase and significantly increase apoptotic cell populations in HCT-116 cells .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have shown activity against various kinases. For instance, studies on related quinazoline derivatives indicated their ability to bind and inhibit kinases effectively, which could be a mechanism underlying their anticancer properties .
  • Regulation of Apoptotic Pathways : The influence on apoptotic markers such as p53 and Bcl-2 suggests that this compound may modulate pathways critical for cell survival and death, enhancing its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives:

StudyFindings
Demonstrated significant antioxidant activity through DPPH assay.
Showed induction of apoptosis in HCT-116 cells; influenced cell cycle regulation.
Identified potent kinase inhibition; implications for cancer treatment.

Scientific Research Applications

Overview

The compound 3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, identified by its CAS number 866843-77-8, is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on scientific research and documented case studies.

Pharmaceutical Applications

The triazoloquinazoline framework is known for its potential in drug development due to its ability to interact with biological targets. This compound may be explored for its pharmacological properties, such as enzyme inhibition or receptor modulation.

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential use in developing new antibiotics .
  • Enzyme Inhibition : The triazoloquinazoline structure is often associated with enzyme inhibitory activities, which could be beneficial in treating diseases like cancer or metabolic disorders .

Material Science Applications

The unique structure of this compound might also find applications in material science:

  • Optical Materials : The aromatic rings and heterocyclic structure could contribute to optical properties, making it suitable for use in optical materials or sensors.
  • Polymeric Materials : Incorporation into polymers could enhance mechanical or thermal properties, useful in advanced materials research.

Synthesis and Screening

  • Synthesis : The compound can be synthesized through multi-step reactions involving the formation of triazoloquinazoline rings, which are crucial for its biological activity .
  • Screening : High-throughput screening methods have been used to evaluate similar compounds for their biological activities, including antimicrobial and enzyme inhibitory effects .

Biological Evaluation

  • Antimicrobial Screening : Compounds with similar structures have been screened for antimicrobial activity against various pathogens, showing promising results .
  • Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor has been explored using in vitro assays, indicating its role in modulating biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3 / N5) Molecular Weight (g/mol) LogP (XLogP3) Key Features/Biological Notes Reference ID
Target Compound: 3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo... 4-methylphenyl / oxolan-2-ylmethyl Not reported Estimated ~5.2* Balanced lipophilicity-solubility profile -
N-Benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-methylphenyl / benzyl Not reported ~6.8† Higher lipophilicity; potential CNS penetration
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 4-methylphenyl / 3,4-diethoxyphenethyl 467.6 6.1 Enhanced electron-donating effects; unoptimized solubility
3-(4-Nitrophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-nitrophenyl / H (unsubstituted) 306.28 ~3.5 Polar nitro group; reduced cell permeability
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl / 4-ethoxyphenyl 434.5 ~5.9 Sulfonyl group enhances protein binding; moderate activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine 3-methylphenyl / 3,4-dimethoxyphenethyl 439.5 ~5.7 Meta-methyl reduces steric hindrance; methoxy boosts H-bonding

*Estimated via analogy to ; †Predicted using substituent contributions.

Functional Group Impact on Activity

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group (target compound) provides moderate lipophilicity and steric bulk, favoring membrane penetration. In contrast, the 4-nitrophenyl group () introduces polarity, likely reducing bioavailability .
  • Amino Substituents: The oxolan-2-ylmethyl group (target) combines moderate lipophilicity (LogP ~5.2) with hydrogen-bonding capacity from the ether oxygen, ideal for balanced ADME properties. Benzyl () and phenethyl () groups increase LogP (>6), favoring CNS activity but risking solubility issues .

Q & A

Q. Table 1: Key Spectral Data

TechniqueObserved FeaturesReference
1H NMRδ 2.4 (s, CH3), δ 3.5–4.2 (m, oxolane protons)
HRMS (ESI+)m/z 414.92 [M+H]+

Basic: How can synthesis yields be optimized for this triazoloquinazoline derivative?

Answer:
Low yields (e.g., 21% in copper-catalyzed reactions ) often stem from competing side reactions. Optimization strategies include:

  • Catalyst Screening: Use Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in cycloadditions .
  • Solvent Control: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Modulation: Reactions at 60–80°C reduce decomposition, as seen in analogous triazolo[1,5-a]pyrimidine syntheses (yields up to 56%) .

Q. Table 2: Yield Comparison for Analogous Compounds

CompoundCatalystSolventYieldReference
Triazoloquinoxaline ()Cu(I)Toluene21%
Triazolo[1,5-a]pyrimidine (Compound 94)NoneEtOH56%

Advanced: How should researchers resolve contradictions in reported synthesis yields?

Answer:
Contradictions (e.g., 21% vs. 56% yields ) arise from divergent reaction conditions. To address this:

  • Replicate Protocols: Test variables like catalyst loading (0.1–1.0 eq) and reaction time (12–48 hrs).
  • Byproduct Analysis: Use LC-MS to identify undesired intermediates (e.g., dimerization products) .
  • Statistical Design: Apply DoE (Design of Experiments) to isolate critical factors (e.g., temperature > solvent polarity in cyclization steps) .

Advanced: What mechanisms underlie its biological activity, and how can they be studied?

Answer:
The compound’s triazoloquinazoline core may interact with enzymes (e.g., dihydroorotate dehydrogenase) or DNA via intercalation . Methodologies include:

  • In Vitro Assays: Measure IC50 against Plasmodium falciparum (as done for triazolopyrimidine inhibitors with IC50 < 100 nM) .
  • Molecular Docking: Use X-ray crystallography data (e.g., PDB 0UL) to model binding to target proteins .

Advanced: How can computational modeling guide its structural optimization?

Answer:

  • Density Functional Theory (DFT): Calculate charge distribution to predict reactive sites (e.g., N-methyl groups as hydrogen bond donors) .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous environments to improve bioavailability .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix Interference: Use HPLC with tandem MS (LC-MS/MS) and deuterated internal standards to enhance specificity .
  • Low Solubility: Employ derivatization (e.g., acetylation) to improve detectability in plasma .

Advanced: How do substituents influence its bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance binding to hydrophobic enzyme pockets (e.g., 53% yield Compound 93 vs. 11% for unsubstituted analogs) .
  • Oxolane Linker: Increases solubility, as seen in N-alkylated triazoloquinazolines with improved pharmacokinetics .

Advanced: What crystallographic techniques reveal its solid-state properties?

Answer:

  • Single-Crystal X-ray Diffraction: Resolve conformation of the triazoloquinazoline core (bond lengths ~1.35 Å for N-N bonds) .
  • Powder XRD: Monitor polymorph transitions during storage .

Advanced: How can in vivo efficacy be evaluated preclinically?

Answer:

  • Cytotoxicity Assays: Use Daphnia magna models for rapid ecotoxicological profiling (EC50 < 10 µM) .
  • Xenograft Studies: Test antitumor activity in murine models, dosing at 10–50 mg/kg/day .

Advanced: What are its environmental degradation pathways?

Answer:

  • Photolysis: Monitor UV-induced cleavage of the triazole ring via HPLC .
  • Biodegradation: Use soil microcosms to assess half-life (t1/2 > 30 days suggests persistence) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.